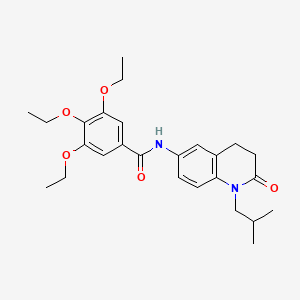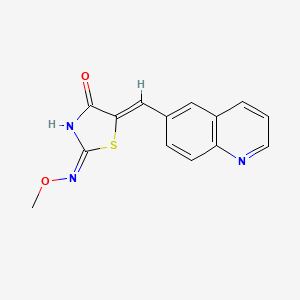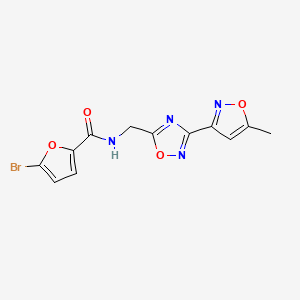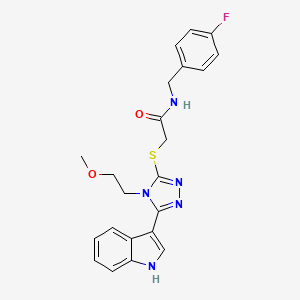
4,4-Difluoro-1-(4-propylbenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-1-(4-propylbenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(4-propylbenzoyl)piperidine typically involves the fluorination of piperidine derivatives. . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents like SelectfluorTM make it feasible for industrial applications.
化学反応の分析
Types of Reactions
4,4-Difluoro-1-(4-propylbenzoyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
科学的研究の応用
4,4-Difluoro-1-(4-propylbenzoyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with enhanced properties due to the presence of fluorine atoms.
作用機序
The mechanism of action of 4,4-Difluoro-1-(4-propylbenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
4,4-Difluoropiperidine: A closely related compound with similar chemical properties and applications.
4,4-Difluoro-1H-pyrazole:
Uniqueness
4,4-Difluoro-1-(4-propylbenzoyl)piperidine is unique due to the presence of both fluorine atoms and a propylbenzoyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, reactivity, and potential for various applications compared to other similar compounds.
特性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-2-3-12-4-6-13(7-5-12)14(19)18-10-8-15(16,17)9-11-18/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPPFXPTGWNZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(PENTYLAMINO)PROPANOIC ACID](/img/structure/B2898333.png)


![15-Hydroxy-17-thia-2,12,14-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,8,11(16),14-pentaen-13-one](/img/structure/B2898340.png)
![6-Tert-butyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2898342.png)
![4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2898343.png)
![N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2898345.png)


![4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2898351.png)
![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2898352.png)
